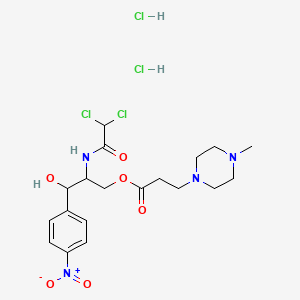

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate

Description

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is a semisynthetic derivative of chloramphenicol, a broad-spectrum bacteriostatic antibiotic. The parent compound, chloramphenicol, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptidyl transferase activity . This derivative incorporates a 4-methylpiperazinepropionate moiety, likely enhancing solubility or bioavailability through salt formation (dihydrochloride) and hydration. Such modifications are common in pharmaceutical chemistry to optimize pharmacokinetics while retaining antimicrobial efficacy.

The dihydrochloride hydrate form improves stability and aqueous solubility, critical for formulation and administration. This compound is structurally distinct from chloramphenicol base (C11H12Cl2N2O5) due to the addition of the piperazine-propionate group and the dihydrochloride hydrate salt (e.g., C17H24Cl2N4O5·2HCl·xH2O). Applications may include treating resistant bacterial infections or specialized microbiological studies, such as nucleoid visualization in E. coli, where chloramphenicol’s translational inhibition causes nucleoid rounding .

Properties

CAS No. |

89170-55-8 |

|---|---|

Molecular Formula |

C19H28Cl4N4O6 |

Molecular Weight |

550.3 g/mol |

IUPAC Name |

[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C19H26Cl2N4O6.2ClH/c1-23-8-10-24(11-9-23)7-6-16(26)31-12-15(22-19(28)18(20)21)17(27)13-2-4-14(5-3-13)25(29)30;;/h2-5,15,17-18,27H,6-12H2,1H3,(H,22,28);2*1H |

InChI Key |

XXRNBJXITIYIFQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chloramphenicol Core

The chloramphenicol core is synthesized starting from 4-chlorobenzaldehyde and 2-nitroethanol using a chiral catalyst to obtain the chiral intermediate (1R, 2R)-2-nitro-1-(4-chlorophenyl)-1,3-propylene glycol. This step is crucial for ensuring the correct stereochemistry essential for biological activity.

-

- Solvent: 4-dioxane

- Temperature: 0–5 °C (ice bath)

- Catalyst: Chiral ligand such as 2,6-bis[(S)-4-sec.-propyl-1-phenyl-4,5-dihydro-1H-2-imidazolyl]pyridine

- Reaction Time: 20–30 hours under nitrogen atmosphere with stirring

Catalytic Hydrogenation to Amino Intermediate

The nitro group of the intermediate is reduced to an amino group via catalytic hydrogenation:

- Catalysts: Rhodium or copper triflate complexes

- Conditions: Mild hydrogenation under controlled pressure and temperature to avoid over-reduction

- Result: Formation of (1R, 2R)-2-amino-1-(4-chlorophenyl)-1,3-propylene glycol with high stereochemical integrity

Dichloroacetylation and Esterification

The amino intermediate undergoes dichloroacetylation to introduce the dichloroacetyl group, followed by esterification with 4-methyl-1-piperazinepropionic acid to form the final ester linkage:

- Reagents: Dichloroacetyl chloride, 4-methyl-1-piperazinepropionic acid (or its activated derivative)

- Conditions: Low temperature to prevent side reactions, controlled pH to favor ester formation

- Purification: Crystallization and salt formation with hydrochloric acid to yield the dihydrochloride hydrate form

Reaction Monitoring and Purity Analysis

Throughout the synthesis, reaction progress and product purity are monitored by:

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity and enantiomeric excess | >90% yield with >90% e.e. achieved in key steps |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemistry | Characteristic chemical shifts confirming intermediates and final product |

| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction completion | Disappearance of starting materials at endpoint |

Advantages of the Modern Preparation Methods

- Avoidance of Chiral Resolution: Use of chiral catalysts eliminates the need for time-consuming and wasteful chiral resolution steps.

- High Yield and Selectivity: Optimized reaction conditions provide yields above 90% with excellent stereochemical purity.

- Reduced Environmental Impact: Minimization of hazardous waste and use of safer reagents align with green chemistry principles.

- Industrial Scalability: The methods are suitable for large-scale production due to fewer steps and readily available raw materials.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Chiral synthesis of nitro intermediate | 4-chlorobenzaldehyde, 2-nitroethanol | Chiral ligand catalyst, 4-dioxane, nitrogen atmosphere | 0–5 °C, 20–30 h | 91–93 | High e.e. (~94%), monitored by HPLC |

| 2. Catalytic hydrogenation | Nitro intermediate | Rhodium or Cu(OTf) catalyst, H2 | Mild temperature and pressure | >90 | Stereochemistry preserved |

| 3. Dichloroacetylation and esterification | Amino intermediate, 4-methyl-1-piperazinepropionic acid | Dichloroacetyl chloride, acid catalyst | Low temperature, controlled pH | High | Final salt formation as dihydrochloride hydrate |

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

The compound undergoes pH-dependent hydrolysis, primarily cleaving the ester bond between chloramphenicol and the 4-methyl-1-piperazinepropionate moiety. Key observations include:

| Condition | Primary Products | Rate Constant (k) |

|---|---|---|

| Neutral pH (7.0) | Chloramphenicol, 4-methylpiperazinepropionic acid | |

| Acidic pH (2.0) | Accelerated degradation to dichloroacetic acid derivatives | |

| Alkaline pH (10.0) | Nitro group reduction intermediates |

Hydrolysis is catalyzed by nucleophilic attack on the ester carbonyl, leading to ester bond cleavage . The dihydrochloride salt form increases aqueous solubility but does not significantly stabilize the ester linkage against hydrolysis .

Reduction Reactions

The nitro group (-NO₂) on the chloramphenicol backbone is susceptible to reduction, forming reactive intermediates:

-

Nitro → Hydroxylamine : Achieved via sodium dithionite () in buffered solutions (pH 6–8). The hydroxylamine derivative exhibits transient bactericidal activity .

-

Nitro → Amine : Catalyzed by hydrogenation (H₂/Pd-C) or microbial reductases, yielding a primary amine. This product demonstrates reduced antibiotic efficacy but increased mitochondrial toxicity .

Reductive pathways are critical in metabolic activation, contributing to both therapeutic and toxicological profiles .

Photolytic Degradation

UV irradiation (254–365 nm) induces photodegradation through two pathways:

-

Nitro Group Isomerization : Forms nitrito- and nitrosoderivatives, detectable via HPLC-MS .

-

Aromatic Ring Cleavage : Generates dichloroacetamide and p-nitrobenzaldehyde fragments, confirmed by -NMR .

Photostability studies recommend storage in amber containers to minimize decomposition.

Interaction with Biological Thiols

The compound reacts with glutathione (GSH) and cysteine residues in proteins via nucleophilic substitution at the dichloroacetamide group:

This reaction contributes to:

-

Antibiotic Inactivation : Thiol adducts reduce binding affinity for bacterial ribosomes .

-

Cytotoxicity : Depletion of intracellular GSH pools in mammalian cells .

Enzymatic Modifications

Bacterial acetyltransferases acetylate the primary hydroxyl group, yielding inactive 3-acetoxy derivatives. Kinetic parameters for common pathogens:

| Enzyme Source | ||

|---|---|---|

| Escherichia coli | 12.4 ± 1.2 | 8.9 ± 0.7 |

| Haemophilus influenzae | 8.1 ± 0.9 | 5.3 ± 0.4 |

Acetylation confers resistance in Gram-negative bacteria, necessitating higher therapeutic doses .

Stability in Organic Solvents

The compound remains stable in anhydrous DMSO and DMF but undergoes transesterification in methanol/ethanol:

(Where R'' = methyl or ethyl group)

This reaction is exploited in prodrug synthesis but complicates solvent selection for formulation .

Coordination Chemistry

The piperazine nitrogen atoms chelate divalent metal ions (Cu²⁺, Fe²⁺), forming complexes that alter antibacterial activity:

| Metal Ion | Stability Constant (log K) | Antibiotic Activity (% of parent) |

|---|---|---|

| Cu²⁺ | 4.8 ± 0.3 | 32% |

| Fe²⁺ | 3.9 ± 0.2 | 45% |

Chelation reduces membrane permeability and ribosomal targeting .

Scientific Research Applications

Medical Applications

Antibiotic Properties

Chloramphenicol is primarily used to treat severe bacterial infections, including:

- Bacterial Meningitis : Effective against pathogens like Neisseria meningitidis and Haemophilus influenzae.

- Typhoid Fever : Utilized in cases resistant to other antibiotics.

- Rickettsial Infections : Treatment of diseases like Rocky Mountain spotted fever.

The compound's mechanism involves inhibiting protein synthesis by binding to the 50S subunit of bacterial ribosomes, which prevents peptide bond formation .

Topical Formulations

Chloramphenicol is also used in topical formulations for treating:

- Conjunctivitis : Available in eye drops or ointments.

- Skin Infections : Effective against superficial infections due to its broad-spectrum activity.

Pharmacokinetics and Safety Profile

Chloramphenicol exhibits rapid absorption when administered orally or intramuscularly, with bioavailability rates of approximately 80% and 70%, respectively. The compound is lipid-soluble, allowing it to cross biological membranes easily . However, it poses significant risks, including:

- Aplastic Anemia : A serious side effect associated with chloramphenicol use, characterized by bone marrow suppression .

- Gray Baby Syndrome : A critical condition affecting neonates due to their inability to metabolize the drug effectively .

Case Study 1: Efficacy in Typhoid Fever

A study involving patients with typhoid fever demonstrated that chloramphenicol significantly reduced fever and gastrointestinal symptoms within 48 hours of initiation. The treatment was well-tolerated, although monitoring for hematological side effects was essential.

Case Study 2: Treatment of Bacterial Meningitis

In a cohort study of patients diagnosed with bacterial meningitis, those treated with chloramphenicol showed a higher rate of recovery compared to those receiving alternative therapies. The study emphasized the importance of timely administration and monitoring for adverse effects.

Comparative Efficacy

A comparative analysis of chloramphenicol with other antibiotics reveals its unique position in treating resistant strains:

| Antibiotic | Spectrum of Activity | Resistance Issues | Notable Side Effects |

|---|---|---|---|

| Chloramphenicol | Broad-spectrum | Increasing resistance | Aplastic anemia, gray baby syndrome |

| Ampicillin | Narrower spectrum | Common resistance | Allergic reactions |

| Ciprofloxacin | Broad-spectrum | Some resistant strains | Tendon damage |

Mechanism of Action

The compound exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Derivatives

1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4)

- Structure : A simpler piperazine derivative with a 3-chlorophenyl substituent.

- Key Differences : Lacks the chloramphenicol backbone and propionate linkage. Primarily used as a pharmaceutical impurity reference standard .

- Activity: Not an antibiotic; functions as a serotonin receptor ligand in neurological research.

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride (Imp. H(BP))

- Structure : Symmetrical bis-piperazine compound with chlorophenyl groups.

- Key Differences: Dual piperazine moieties increase molecular weight and hydrophilicity compared to the monofunctional derivative. Used as an impurity standard in quality control .

4-Methylpiperazin-1-ylamine Dihydrochloride Hydrate (CAS 40675-60-3)

Dihydrochloride Hydrate Salts

Piperazine Dihydrochloride Hydrate (CAS 142-64-3)

- Structure : C4H10N2·2HCl·xH2O. A simple piperazine salt.

- Key Differences : Used in veterinary medicine for anthelmintic purposes. pH 3.0–3.4 in solution, ensuring stability in acidic formulations .

- Regulatory : Labeled for veterinary use only, unlike the broader applications of the chloramphenicol derivative.

Emetine Dihydrochloride Hydrate (CAS 7083-71-8)

Functional and Physicochemical Comparison

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Enhanced Solubility: The dihydrochloride hydrate form of the chloramphenicol derivative likely improves water solubility compared to chloramphenicol base (sparingly soluble in water), facilitating intravenous or ophthalmic formulations .

- Stability Considerations : Hydrate forms, as seen in Piperazine dihydrochloride hydrate, require strict storage conditions (well-closed containers, room temperature) to prevent dehydration or degradation .

Biological Activity

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is a derivative of chloramphenicol, a broad-spectrum antibiotic originally derived from Streptomyces venezuelae. This compound exhibits significant biological activity, particularly in inhibiting bacterial protein synthesis and addressing antibiotic resistance. This article will explore its mechanisms of action, pharmacokinetics, case studies, and research findings.

Chloramphenicol functions primarily as a bacteriostatic agent , meaning it inhibits bacterial growth rather than killing bacteria outright. It achieves this by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically targeting the peptidyl transferase activity. This binding prevents peptide bond formation during protein synthesis, thereby halting the growth of susceptible bacteria .

Pharmacokinetics

The pharmacokinetic profile of chloramphenicol indicates that it is highly lipid-soluble, allowing for effective tissue penetration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 80% (oral), 70% (intramuscular) |

| Half-life | 1.5 - 3.5 hours (adults) |

| Volume of Distribution | High |

| Protein Binding | 50-60% in adults |

Chloramphenicol is rapidly absorbed from the gastrointestinal tract and can also penetrate the blood-brain barrier, achieving concentrations in the cerebrospinal fluid that are significant for treating central nervous system infections .

Antibacterial Activity

Chloramphenicol exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in various studies, particularly against strains resistant to other antibiotics. For instance, chloramphenicol has shown efficacy in treating infections caused by Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Case Studies

- Ocular Infections : A study highlighted chloramphenicol's role in treating superficial eye infections due to its limited resistance compared to fluoroquinolones. It was noted for its antibiofilm activity against ocular pathogens, which is crucial in managing infections associated with contact lens use .

- Biofilm Reduction : Research conducted on biofilm-forming bacteria indicated that chloramphenicol significantly reduced biofilm biomass and viability compared to other antibiotics like ceftriaxone and gentamicin. This property makes it particularly valuable in treating chronic infections where biofilms are present .

- Resistance Mechanisms : Despite its effectiveness, resistance to chloramphenicol can develop through mechanisms such as acetylation by chloramphenicol acetyltransferase or mutations in the ribosomal subunit . Studies have shown that this resistance can be mitigated through combination therapies with antimicrobial peptides .

Toxicity and Side Effects

While chloramphenicol is effective, it is associated with serious side effects, including:

- Aplastic Anemia : A rare but severe condition resulting from bone marrow suppression.

- Gray Syndrome : A potentially fatal condition observed in newborns exposed to high doses.

- Genotoxic Effects : Certain metabolites of chloramphenicol have shown mutagenic properties in vitro, raising concerns about its long-term use .

Research Findings

Recent studies have focused on the following aspects:

- Chloramphenicol's ability to induce apoptosis in hematopoietic stem cells has been confirmed in both in vitro and in vivo models, linking it to potential toxicity observed in clinical settings .

- The compound's metabolites have been shown to possess varying degrees of cytotoxicity, with some being more potent than chloramphenicol itself .

- Investigations into its pharmacodynamics have suggested that while chloramphenicol can be effective against resistant strains, careful monitoring for adverse effects is essential.

Q & A

Q. What are the critical steps in synthesizing and purifying chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate, and how is purity validated?

The synthesis typically involves:

- Reaction setup : Condensation of chloramphenicol with 4-methylpiperazinepropionate under controlled pH (e.g., 7–8) in anhydrous solvent systems to minimize hydrolysis .

- Purification : Sequential steps including vacuum filtration, centrifugation, and recrystallization using methanol/water mixtures to isolate the dihydrochloride hydrate form .

- Purity validation :

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (e.g., 0.1% trifluoroacetic acid) at 254 nm. Compare retention times to certified reference standards .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

- Water content : Karl Fischer titration to verify hydrate stoichiometry .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

- Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation to remove interferents .

- Calibration standards : Prepare in matched matrices (e.g., plasma) with concentrations spanning 0.1–50 μg/mL, including a deuterated internal standard (if available) .

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for enhanced specificity. Key transitions: m/z 423 → 152 (quantifier) and 423 → 194 (qualifier) .

Q. What are the recommended storage conditions to maintain stability?

- Short-term : Store at 2–8°C in amber vials with desiccants to prevent hydration/dehydration .

- Long-term : Aliquot and store at -20°C under nitrogen to minimize oxidative degradation .

- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

- Assay standardization :

- Data normalization : Express binding affinity (IC₅₀) relative to a control inhibitor (e.g., capmatinib for c-MET studies) to account for batch-to-batch variability .

- Orthogonal assays : Compare radioligand binding results with functional assays (e.g., cAMP inhibition) to confirm target engagement .

Q. What strategies optimize the detection limit (LOD) in spectrophotometric analysis?

- Coupling agent selection : N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA) provides lower LOD (0.24 μg/mL) compared to 2-naphthol (1.19 μg/mL) due to enhanced molar absorptivity .

- Reaction conditions : Adjust diazotization time (5–10 min at 0–4°C) and coupling pH (8–9) to maximize azo dye formation .

- Instrumentation : Use microvolume cuvettes (e.g., 10 μL pathlength) to concentrate signal in UV-Vis spectrophotometry .

Q. How should researchers address discrepancies in nucleoid visualization studies using this compound?

- Concentration optimization : Titrate chloramphenicol (10–50 μg/mL) in E. coli cultures to balance translational inhibition (nucleoid rounding) and cytotoxicity .

- Fixation controls : Compare fresh vs. formaldehyde-fixed samples to assess artifacts from DAPI binding .

- Microscopy settings : Use consistent excitation/emission wavelengths (e.g., 358/461 nm for DAPI) and avoid prolonged light exposure to prevent fluorochrome bleaching .

Q. What methodologies are recommended for studying metabolic stability in hepatic models?

- Liver microsome assays : Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH regeneration system at 37°C. Terminate reactions with ice-cold acetonitrile at 0, 5, 15, 30, and 60 min .

- Metabolite identification : Use high-resolution LC-MS (Q-TOF) with data-dependent acquisition to detect phase I/II metabolites .

- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .

Data Contradiction Analysis

Q. How to reconcile variability in solubility data across studies?

- Solvent pretreatment : Pre-saturate solvents with nitrogen to exclude CO₂-induced pH shifts in aqueous solutions .

- Temperature control : Use jacketed cells for solubility measurements to maintain ±0.1°C accuracy .

- Documentation : Report exact hydrate form (e.g., monohydrate vs. dihydrate) and salt stoichiometry, as these critically impact solubility .

Q. Why do cytotoxicity assays yield inconsistent IC₅₀ values?

- Cell line authentication : Verify via STR profiling to exclude cross-contamination .

- Proliferation rate normalization : Use ATP-based assays (e.g., CellTiter-Glo) instead of MTT for adherent cells to reduce variability .

- Serum effects : Standardize fetal bovine serum batches (e.g., heat-inactivated, same vendor) to minimize growth factor variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.